molecular formula C15H18ClN3OS2 B2936074 (5-chlorothiophen-2-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1428350-17-7

(5-chlorothiophen-2-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2936074
CAS No.: 1428350-17-7
M. Wt: 355.9
InChI Key: IKPCFXJXCQLOTN-UHFFFAOYSA-N
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Description

(5-chlorothiophen-2-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone ( 1428350-17-7) is a chemical compound with the molecular formula C15H18ClN3OS2 and a molecular weight of 355.9 g/mol . This complex molecule is designed for research and development applications, particularly in the field of medicinal chemistry. Its structure incorporates a 5-chlorothiophene moiety linked via a methanone group to a piperidine ring, which is further functionalized with a (1-methyl-1H-imidazol-2-yl)thio)methyl group . This specific arrangement suggests potential as a valuable scaffold in drug discovery, especially for targeting various biological receptors and enzymes. The integration of the piperidine ring, a common feature in many pharmaceuticals, can be critical for optimizing the pharmacokinetic properties and biological activity of lead compounds . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules. It is supplied with a Certificate of Analysis to ensure identity and purity. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3OS2/c1-18-9-6-17-15(18)21-10-11-4-7-19(8-5-11)14(20)12-2-3-13(16)22-12/h2-3,6,9,11H,4-5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPCFXJXCQLOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-chlorothiophen-2-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone , with the CAS number 1428350-17-7 , has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₈ClN₃OS₂
  • Molecular Weight : 355.9 g/mol
  • Structure : The compound features a thiophene ring, an imidazole moiety, and a piperidine structure, which are known for their diverse biological activities.

Biological Activity Overview

Recent studies indicate that compounds containing imidazole and thiophene rings exhibit a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound in focus has been investigated for its role as a potential inhibitor of various enzymes and receptors.

  • Enzyme Inhibition : The compound has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling and glucose metabolism. Inhibitors of PTP1B are considered potential therapeutic agents for diabetes and obesity .
  • Antiviral Activity : Similar compounds have demonstrated significant inhibitory activity against viruses such as influenza A (H1N1), suggesting that this compound may also possess antiviral properties .
  • Cytotoxicity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy .

Inhibition Studies

A study focused on the selectivity of PTP1B inhibitors found that the compound exhibited an IC₅₀ value in the low micromolar range, indicating effective inhibition compared to other phosphatases .

Antiviral Efficacy

Research on imidazole derivatives has shown promising results regarding their antiviral efficacy. The compound was tested against the H1N1 virus, where it displayed high selectivity index values, indicating a favorable safety profile alongside its antiviral activity .

Cytotoxicity Assessment

In vitro assays revealed that the compound significantly reduced cell viability in several cancer cell lines, with IC₅₀ values suggesting potent anticancer activity. Further studies are required to elucidate the specific pathways involved in its cytotoxic effects .

Data Table: Biological Activities

Activity TypeObserved EffectReference
PTP1B InhibitionIC₅₀ in low micromolar range
Antiviral ActivityEffective against H1N1 virus
CytotoxicitySignificant reduction in cell viability

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s design integrates elements from multiple heterocyclic systems:

  • Thiophene and Chloro Substituents: The 5-chlorothiophen-2-yl group is structurally analogous to chlorobenzothiophene derivatives, such as those synthesized in , which are noted for their bioactivity .
  • Imidazole Core : The 1-methyl-1H-imidazol-2-yl group aligns with imidazole-based compounds in , and 4. These derivatives often exhibit enhanced metabolic stability and target affinity due to aromatic nitrogen atoms .
  • Piperidine and Thioether Linkage: The piperidinyl-thioether side chain resembles ’s piperidine-containing ethanone derivatives, where piperidine enhances solubility and pharmacokinetics . The thioether bridge is structurally similar to the oxadiazole-thioether system in , which contributes to antimicrobial activity .

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